sitosterol

Catalog No.
S521044
CAS No.
83-46-5
M.F
C29H50O
M. Wt
414.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sitosterol

CAS Number

83-46-5

Product Name

sitosterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KZJWDPNRJALLNS-VJSFXXLFSA-N

SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C)C(C)C

Solubility

Soluble in DMSO

Synonyms

24-ethylcholest-5-en-3 beta-ol, 24-ethylcholesterol, 3beta-sitosterol, 3beta-stigmast-5-en-3-ol, beta-sitosterol, clionasterol, gamma-sitosterol, Harzol, sitosterol, sitosterol, (3beta)-isomer, sitosterol, (3beta,24xi)-isomer, sitosterol, 26-(14)C-labeled, stigmast-5-en-3-ol, (3beta,24S)-

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Description

The exact mass of the compound sitosterol is 414.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Sitosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Cholesterol Reduction

    One of the most studied applications of sitosterol is its ability to lower blood cholesterol levels. Studies have shown that sitosterol competes with dietary cholesterol for absorption in the intestines, leading to a decrease in LDL ("bad") cholesterol (). However, the effectiveness and optimal dosage require further investigation ().

  • Benign Prostatic Hyperplasia (BPH)

    BPH is a non-cancerous enlargement of the prostate gland. Research suggests that sitosterol may improve urinary symptoms associated with BPH. Studies have shown some positive effects on urinary flow and frequency, although larger trials are needed to confirm these findings ().

  • Other Potential Applications

    Preliminary research has explored the use of sitosterol for various other conditions, including:

    • Diabetes: Animal studies suggest potential benefits in regulating blood sugar, but human trials are lacking ().
    • Immune Function: Some studies suggest sitosterol may enhance immune response, but more research is needed.

Sitosterol in Plant Science Research

Beyond human health, sitosterol has applications in plant science research:

  • Stress Tolerance: Studies have shown that applying sitosterol to plants can improve their tolerance to environmental stressors like drought. This may be due to its role in upregulating the plant's antioxidant system ().

Sitosterol, more commonly referred to as beta-sitosterol, is a naturally occurring plant sterol (phytosterol) with a structure similar to cholesterol []. It is a white, waxy powder found in various plant sources like fruits, vegetables, nuts, seeds, and vegetable oils []. Sitosterol holds significance in scientific research due to its potential health benefits, particularly in lowering cholesterol levels and improving symptoms of enlarged prostate [].


Molecular Structure Analysis

Sitosterol possesses a complex molecular structure with 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom (C29H50O) []. The core structure consists of four fused carbon rings characteristic of steroids. Key features include a hydroxyl group (OH) attached to the third carbon atom (beta-sitosterol) and an alkyl side chain at the 17th position []. This structure allows sitosterol to interact with cholesterol in the human body [].


Chemical Reactions Analysis

While the specific synthesis of sitosterol in plants remains under investigation, it is believed to be derived from a precursor molecule called cycloartenol through a series of enzymatic reactions []. Sitosterol itself can undergo various chemical reactions. One notable reaction is its conversion into the anabolic steroid boldenone, a substance used in veterinary medicine but also illegally for performance enhancement [].


Physical And Chemical Properties Analysis

  • Melting Point: 137 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Relatively stable under normal storage conditions []

The mechanism by which sitosterol lowers cholesterol is believed to involve competition for intestinal absorption. Sitosterol's structural similarity to cholesterol allows it to occupy intestinal absorption sites, hindering cholesterol uptake into the bloodstream []. For enlarged prostate (benign prostatic hyperplasia - BPH), the mechanism is less clear but may involve anti-inflammatory properties and modulation of cell growth [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

9.3

Exact Mass

414.3862

Appearance

Solid powder

Melting Point

143.5 °C
140°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S347WMO6M4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 98 of 99 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

83-46-5
68555-08-8

Wikipedia

Beta-Sitosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]
Cosmetics -> Emulsion stabilizing; Skin conditioning; Stabilizing

Dates

Modify: 2023-08-15
1: Paniagua-Pérez R, Flores-Mondragón G, Reyes-Legorreta C, Herrera-López B, Cervantes-Hernández I, Madrigal-Santillán O, Morales-González JA, Álvarez-González I, Madrigal-Bujaidar E. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS. Afr J Tradit Complement Altern Med. 2016 Nov 23;14(1):123-130. doi: 10.21010/ajtcam.v14i1.13. eCollection 2017. PubMed PMID: 28480389; PubMed Central PMCID: PMC5411862.
2: Bin Sayeed MS, Ameen SS. Beta-Sitosterol: A Promising but Orphan Nutraceutical to Fight Against Cancer. Nutr Cancer. 2015;67(8):1214-20. doi: 10.1080/01635581.2015.1087042. Epub 2015 Oct 16. Review. PubMed PMID: 26473555.
3: Imanaka H, Koide H, Shimizu K, Asai T, Kinouchi Shimizu N, Ishikado A, Makino T, Oku N. Chemoprevention of tumor metastasis by liposomal beta-sitosterol intake. Biol Pharm Bull. 2008 Mar;31(3):400-4. PubMed PMID: 18310900.
4: Yuk JE, Woo JS, Yun CY, Lee JS, Kim JH, Song GY, Yang EJ, Hur IK, Kim IS. Effects of lactose-beta-sitosterol and beta-sitosterol on ovalbumin-induced lung inflammation in actively sensitized mice. Int Immunopharmacol. 2007 Dec 5;7(12):1517-27. Epub 2007 Aug 30. PubMed PMID: 17920528.
5: Park C, Moon DO, Rhu CH, Choi BT, Lee WH, Kim GY, Choi YH. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biol Pharm Bull. 2007 Jul;30(7):1317-23. PubMed PMID: 17603173.
6: Wilt TJ, MacDonald R, Ishani A. beta-sitosterol for the treatment of benign prostatic hyperplasia: a systematic review. BJU Int. 1999 Jun;83(9):976-83. Review. PubMed PMID: 10368239.
7: Berges RR, Windeler J, Trampisch HJ, Senge T. Randomised, placebo-controlled, double-blind clinical trial of beta-sitosterol in patients with benign prostatic hyperplasia. Beta-sitosterol Study Group. Lancet. 1995 Jun 17;345(8964):1529-32. PubMed PMID: 7540705.

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